N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide
Description
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide is a nitrobenzamide derivative characterized by a stereospecific hydroxynonan-3-yl substituent. The compound combines a nitro group, known for its electron-withdrawing properties and bioactivity modulation, with a long-chain hydroxylated alkyl group. Key analogs include N-(2,2-diphenylethyl)-4-nitrobenzamide, N-(3-chlorophenethyl)-4-nitrobenzamide, and N-(4-nitrobenzamide)-N-(2-methoxy-phenyl)-4-bromo-benzamide .
Properties
IUPAC Name |
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-4-5-6-7-15(12(2)19)17-16(20)13-8-10-14(11-9-13)18(21)22/h8-12,15,19H,3-7H2,1-2H3,(H,17,20)/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPCGBQHFCQEEE-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556578 | |
| Record name | N-[(2S,3R)-2-Hydroxynonan-3-yl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119691-06-4 | |
| Record name | N-[(2S,3R)-2-Hydroxynonan-3-yl]-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H24N2O4
- Molecular Weight : 308.37 g/mol
- CAS Number : 119691-06-4
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antimicrobial Properties : Studies suggest that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Antioxidant Activity : Preliminary data indicate that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results were measured using the Minimum Inhibitory Concentration (MIC) method:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
The compound showed significant activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay:
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 0.5 | 30 |
| 1.0 | 55 |
| 2.0 | 75 |
At higher concentrations, the compound demonstrated a notable increase in scavenging activity, indicating its potential as a natural antioxidant.
Pharmacological Applications
Given its biological activities, this compound could have several applications in pharmacology:
- Antimicrobial Agent : Its effectiveness against bacterial pathogens suggests it could be developed into a new class of antibiotics.
- Antioxidant Supplement : Its antioxidant properties may make it suitable for formulations aimed at reducing oxidative stress.
- Therapeutic Potential in Cancer : By inhibiting specific enzymes related to tumor growth and survival, this compound could be explored for its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The hydroxynonan-3-yl group in the target compound introduces a long alkyl chain with a hydroxyl moiety, which contrasts with aromatic or halogenated substituents in analogs. Key comparisons include:
*Estimated via computational tools (e.g., SwissADME) based on structure.
- Topological Polar Surface Area (TPSA): The hydroxynonan-3-yl group increases TPSA slightly (~90 Ų) compared to purely aromatic substituents (e.g., diphenylethyl: 86.64 Ų) due to the hydroxyl group. However, its long alkyl chain reduces aqueous solubility relative to chlorophenethyl derivatives .
Pharmacological and Toxicological Profiles
- Bioactivity: The nitro group confers antimicrobial, anti-inflammatory, and anticancer properties across analogs . The hydroxynonan chain may enhance metabolic stability compared to halogenated derivatives (e.g., 3-chlorophenethyl), which are prone to oxidative dehalogenation .
- Toxicity: Nitro groups can generate mutagenic metabolites via metabolic reduction. However, the hydroxynonan substituent may mitigate this risk by directing metabolism toward hydroxylation rather than nitro reduction, as seen in diphenylethyl derivatives .
Preparation Methods
Direct Amidation via Catalytic Systems
The most efficient route involves the direct condensation of 4-nitrobenzoic acid with (2S,3R)-2-hydroxynonan-3-amine. This method, inspired by the catalytic system described in RU2103260C1, avoids toxic reagents like thionyl chloride. Key steps include:
-
Catalyst Selection : Boric acid or tetrabutoxytitanium (0.008–0.4 mol per mole of acid) with polyethylene glycol (PEG, MW 400–5000) as a cocatalyst.
-
Solvent Optimization : A mixture of mono-/diisopropylbenzene and toluene at 160–165°C facilitates solubility and reaction efficiency.
-
Ammonia Bubbling : Introduced to drive the reaction toward amide formation while minimizing side reactions.
Under these conditions, yields of up to 97% are achievable for analogous 4-nitrobenzamides. For N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide, the bulkier amine may necessitate longer reaction times (24–48 hours) and higher catalyst loadings (0.3–0.4 mol).
Coupling Reagent-Assisted Synthesis
For laboratories lacking high-temperature capabilities, coupling reagents such as EDCl/HOBt or DCC/DMAP offer a milder alternative:
-
Activation of 4-Nitrobenzoic Acid : 4-Nitrobenzoic acid is converted to its active ester using EDCl (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane at 0°C.
-
Amine Coupling : (2S,3R)-2-hydroxynonan-3-amine (1.0 equiv) is added dropwise, followed by stirring at room temperature for 12–24 hours.
-
Workup : The product is isolated via aqueous extraction and recrystallized from ethanol/water.
This method typically achieves 70–85% yields but requires stringent moisture control and generates stoichiometric waste from coupling byproducts.
Stereochemical Considerations
Synthesis of (2S,3R)-2-Hydroxynonan-3-Amine
The chiral amine precursor is synthesized through asymmetric epoxide opening or enzymatic resolution:
-
Epoxide Route :
-
Nonene oxide is treated with a chiral Jacobsen catalyst (Cr(salen)) in the presence of water, yielding the (2S,3R)-diol with >90% enantiomeric excess (ee).
-
The diol is converted to the amine via a Mitsunobu reaction with phthalimide, followed by deprotection using hydrazine.
-
-
Enzymatic Resolution :
-
Racemic 2-hydroxynonan-3-amine is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the undesired enantiomer.
-
Preservation of Stereochemistry During Amidation
The hydroxyl and amine groups in (2S,3R)-2-hydroxynonan-3-amine necessitate protection to prevent side reactions:
-
Protection : The hydroxyl group is shielded as a tert-butyldimethylsilyl (TBS) ether, while the amine is protected with a Boc group.
-
Deprotection : After amide formation, the TBS group is removed using tetrabutylammonium fluoride (TBAF), and the Boc group is cleaved with trifluoroacetic acid (TFA).
Process Optimization and Scalability
Solvent and Temperature Effects
Comparative studies using the catalytic method reveal the following trends:
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene/diisopropylbenzene | 160–165 | 88–92 | 98.5 |
| o-Dichlorobenzene | 180 | 78 | 95.2 |
| PEG-400 (neat) | 140 | 65 | 90.1 |
Polar aprotic solvents like dimethylacetamide (DMAc) improve solubility but reduce yields due to side reactions.
Catalytic System Performance
The choice of catalyst significantly impacts reaction efficiency:
| Catalyst | Cocatalyst (PEG MW) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Boric acid | 400 | 24 | 88 |
| Tetrabutoxytitanium | 2000 | 18 | 92 |
| Dimethylphosphite | 400 | 30 | 85 |
Tetrabutoxytitanium outperforms other catalysts due to its Lewis acidity, which enhances electrophilicity at the carbonyl carbon.
Challenges and Mitigation Strategies
Steric Hindrance
The branched nonan-3-yl group impedes nucleophilic attack by the amine. Solutions include:
-
Using excess amine (1.5–2.0 equiv).
-
Employing high-boiling solvents (e.g., diphenyl ether) to increase reaction temperature (180–190°C).
Byproduct Formation
Unreacted 4-nitrobenzoic acid and oligomeric species are removed via:
-
Alkaline washes (5% NaHCO₃).
-
Column chromatography (silica gel, hexane/ethyl acetate gradient).
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The Schotten-Baumann reaction is a robust method for forming amide bonds between acyl chlorides and amines. For this compound, 4-nitrobenzoyl chloride can react with the chiral amine precursor (2S,3R)-2-hydroxynonan-3-amine in dichloromethane, with trimethylamine as a base. Reaction monitoring via TLC (e.g., Rf = 0.51 in a suitable solvent system) ensures completion within 30–60 minutes . Purification via column chromatography (neutral Al₂O₃) yields high-priority products (>90% yield). Key parameters include stoichiometric equivalence of reactants and controlled addition of base to minimize side reactions .
Q. How can the stereochemistry and structural integrity of this compound be confirmed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can confirm stereochemistry (e.g., coupling constants for hydroxyl and chiral centers) and amide bond formation. For example, the hydroxyl proton (2S,3R configuration) may appear as a broad singlet at δ ~5.0 ppm, while aromatic protons from the nitrobenzamide group resonate at δ ~7.5–8.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure. Fragmentation via amide bond cleavage (pathway 1) or α-C bond breakage (pathway 2) generates diagnostic ions (e.g., m/z 150 for (4-nitrobenzylidyne)oxonium cation) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Conduct in vitro assays to evaluate:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Neurotropic Potential : Receptor-binding assays (e.g., dopamine or serotonin transporters) due to structural similarities with phenethylamine derivatives .
Advanced Research Questions
Q. How can contradictions in mass spectral data (e.g., unexpected fragments) be resolved during structural analysis?
- Methodological Answer :
- Pathway Analysis : Under ESI-MS, fragmentation may involve radical losses (e.g., NO•, 30 Da) or rearrangements (e.g., N-rearrangement yielding m/z 120). Compare experimental data with computational predictions (e.g., Mass Frontier software) .
- Isotopic Labeling : Use deuterated solvents or synthetic analogs to trace fragment origins. For example, labeling the hydroxyl group could clarify hydrogen-transfer pathways .
Q. What strategies mitigate mutagenic risks associated with the nitro group in drug design?
- Methodological Answer :
- Metabolite Profiling : Use hepatic microsomes to identify nitro-reduction metabolites (e.g., amine derivatives) and assess genotoxicity via Ames tests .
- Structural Modifications : Replace the nitro group with bioisosteres (e.g., trifluoromethyl) while retaining activity. Computational docking can predict binding affinity changes .
Q. How does the stereochemistry at C2 and C3 influence biological activity and metabolic stability?
- Methodological Answer :
- Enantiomer-Specific Assays : Synthesize all four stereoisomers and compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS/MS) and target engagement (e.g., IC₅₀ differences in enzyme inhibition) .
- Molecular Dynamics Simulations : Analyze hydrogen-bonding interactions between the hydroxyl group and target proteins (e.g., kinases) to rationalize stereochemical effects .
Q. What analytical methods resolve spectral overlaps in complex mixtures during reaction monitoring?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals from the nonan-3-yl chain and nitrobenzamide group. For example, HSQC correlates ¹H-¹³C couplings for unambiguous assignments .
- HPLC-MS Coupling : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate intermediates and quantify yields .
Notes
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) is critical for resolving enantiomers .
- Safety : Nitroaromatics require handling in fume hoods with PPE due to mutagenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
